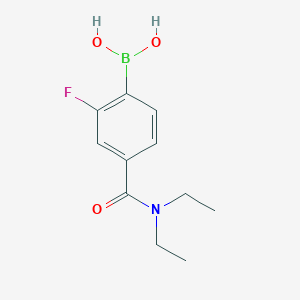
4-(Diethylcarbamoyl)-2-fluorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylcarbamoyl)-2-fluorophenylboronic acid is an organic compound with the molecular formula C11H15BFNO3. It is a boronic acid derivative, which is known for its utility in various chemical reactions, particularly in the field of organic synthesis. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
The synthesis of 4-(Diethylcarbamoyl)-2-fluorophenylboronic acid typically involves the reaction of this compound with boronic acid derivatives. One common method is the palladium-catalyzed cross-coupling reaction, where the aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
4-(Diethylcarbamoyl)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction: It can be reduced to form the corresponding boronic ester.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol.
Scientific Research Applications
4-(Diethylcarbamoyl)-2-fluorophenylboronic acid has several applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of various organic compounds.
Biology: This compound can be used as a building block in the synthesis of biologically active molecules.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(Diethylcarbamoyl)-2-fluorophenylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This interaction is crucial in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form the desired product .
Comparison with Similar Compounds
4-(Diethylcarbamoyl)-2-fluorophenylboronic acid can be compared with other boronic acid derivatives such as:
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3-(Diethylcarbamoyl)-5-fluorobenzeneboronic acid: Another similar compound with different positioning of the fluorine and carbamoyl groups, affecting its chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications in various fields.
Properties
CAS No. |
874289-31-3 |
|---|---|
Molecular Formula |
C11H15BFNO3 |
Molecular Weight |
239.05 g/mol |
IUPAC Name |
[4-(diethylcarbamoyl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)8-5-6-9(12(16)17)10(13)7-8/h5-7,16-17H,3-4H2,1-2H3 |
InChI Key |
DNLSLUZRDMSBDI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N(CC)CC)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol](/img/structure/B12445016.png)
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12445019.png)
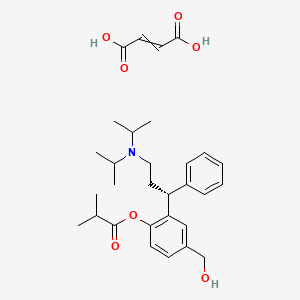
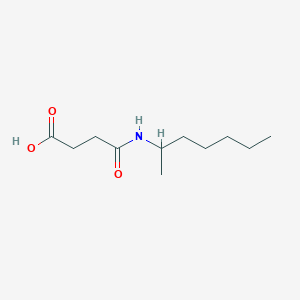
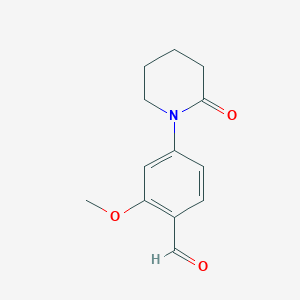
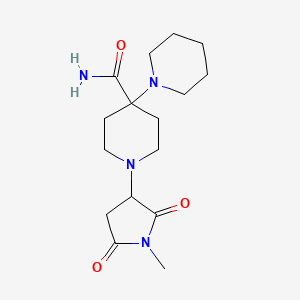

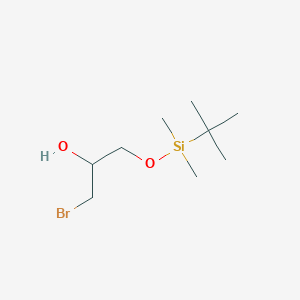

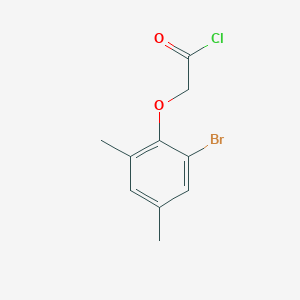
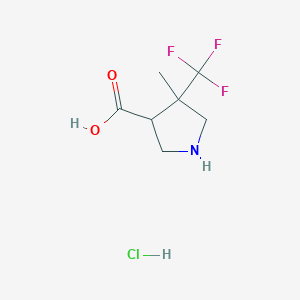

![(3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride](/img/structure/B12445091.png)

